3-chloro-N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
Description
3-Chloro-N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidinone core substituted with chlorobenzyl and benzamide groups. The presence of two chlorine atoms enhances its lipophilicity and binding affinity to hydrophobic pockets in biological targets. Structural elucidation tools such as SHELX and WinGX are critical for determining its conformation and intermolecular interactions.
Properties
IUPAC Name |
3-chloro-N-[2-[5-[(3-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N5O2/c22-16-5-1-3-14(9-16)12-27-13-25-19-18(21(27)30)11-26-28(19)8-7-24-20(29)15-4-2-6-17(23)10-15/h1-6,9-11,13H,7-8,12H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKISGSLKUIIRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-chloro-N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide represents a novel structure within the class of pyrazolo[3,4-d]pyrimidine derivatives. This class of compounds has garnered attention due to their diverse biological activities, particularly in the fields of antiviral and anticancer research. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Antiviral Properties
Recent studies have highlighted the antiviral potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, a study indicated that certain derivatives exhibit significant inhibitory effects against viruses such as HIV and hepatitis C virus (HCV). The mechanism typically involves interference with viral replication processes or inhibition of viral enzymes.
- Case Study : A derivative similar to our compound showed an IC50 value of 0.12 μM against HCV NS5B polymerase, indicating potent antiviral activity .
Anticancer Activity
The anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives have also been documented. These compounds often induce apoptosis in cancer cells through various pathways, including the inhibition of cell cycle progression and modulation of signaling pathways involved in cell survival.
- Research Findings : A related study reported that a pyrazolo[3,4-d]pyrimidine derivative exhibited an EC50 value of 60 nM against cancer cell lines, demonstrating its potential as an anticancer agent .
The biological activity of 3-chloro-N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication or cancer cell proliferation.
- Receptor Modulation : It could act as an antagonist or agonist at various cellular receptors, influencing downstream signaling pathways.
- DNA Interaction : Some derivatives have shown the ability to intercalate with DNA, leading to disruption of replication and transcription processes.
Data Summary Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on compounds with analogous scaffolds or functional groups, as derived from available evidence and structural databases.
Table 1: Structural and Functional Comparison
Key Findings :
Chlorinated Aromatic Groups: The target compound’s 3-chlorobenzyl group enhances π-π stacking and hydrophobic interactions compared to the trifluoromethylpyridyl group in CAS 866137-49-5. Chlorine atoms in both compounds may increase toxicity risks, necessitating structure-activity relationship (SAR) optimization.
Core Heterocycles: Pyrazolo[3,4-d]pyrimidinone (target) vs. Benzoxazinone (CAS 866137-49-7): The former’s fused pyrazole-pyrimidine system is more rigid, favoring selective kinase inhibition, while benzoxazinone’s oxygen atom may enhance hydrogen bonding with proteases .
Bioactivity Profiles: No direct pharmacological data for the target compound are available in the evidence. However, analogs like CAS 866137-49-7 show anticancer activity in preclinical models, likely due to piperazine-carboxamide interactions with ATP-binding pockets .
Synthetic Accessibility: The target compound’s synthesis likely requires multi-step coupling of chlorobenzyl intermediates to the pyrazolopyrimidinone core, similar to methods described for CAS 866137-49-7 .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-chloro-N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic coupling and functionalization. For example:
Pyrazolo[3,4-d]pyrimidinone Core Formation : React 3-chlorobenzyl chloride with pyrazolo[3,4-d]pyrimidinone precursors under nucleophilic substitution conditions (e.g., using Et₃N as a base in DMF at 80°C for 12 hours) .
Ethylenediamine Linker Attachment : Introduce the ethylenediamine moiety via reductive amination or Mitsunobu reaction, ensuring regioselectivity by protecting reactive sites (e.g., Boc protection) .
Benzamide Coupling : Final coupling with 3-chlorobenzoyl chloride using HATU/DIPEA in DCM at 0°C to room temperature .
Purification is achieved via flash chromatography (silica gel, EtOAc/hexane gradient) and recrystallization from ethanol .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.1 ppm for pyrazolo-pyrimidinone) and benzamide carbonyl signals (δ 168–170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 483.0521) with <2 ppm error .
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., orthorhombic P2₁2₁2₁ space group, a = 6.0171 Å, b = 15.3120 Å) using SHELX software for refinement .
Advanced Research Questions
Q. How can researchers optimize reaction yields for intermediates like 5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine?
- Methodological Answer :
- Design of Experiments (DoE) : Apply response surface methodology to optimize temperature (80–120°C), solvent polarity (DMF vs. DMSO), and catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling steps) .
- Byproduct Analysis : Use LC-MS to identify competing pathways (e.g., over-alkylation at N7 vs. N1) and adjust stoichiometry (1.2 equiv of 3-chlorobenzyl chloride) .
- Microwave-Assisted Synthesis : Reduce reaction time from 16 hours to 30 minutes while maintaining >85% yield .
Q. How to resolve contradictions in NMR data for regioisomeric products?
- Methodological Answer :
- 2D NMR (COSY, NOESY) : Differentiate N1 vs. N7 substitution patterns by correlating pyrazolo-pyrimidinone protons with benzyl group proximity .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., B3LYP/6-311+G(d,p)) .
- Crystallographic Validation : Resolve ambiguities via single-crystal X-ray diffraction (e.g., C–Cl bond length ~1.72 Å confirming substitution site) .
Q. What strategies address low solubility in biological assays?
- Methodological Answer :
- Co-solvent Systems : Use DMSO/PBS (10% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) for improved bioavailability .
- Crystalline Polymorph Screening : Identify metastable forms with higher solubility via solvent-drop grinding or thermal analysis .
Q. How to validate target engagement in enzyme inhibition studies?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD < 100 nM) for kinase targets (e.g., EGFR or PI3K isoforms) .
- Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in HEK293 cells after compound treatment (ΔTm > 4°C) .
- Crystallographic Fragment Screening : Co-crystallize with target enzymes (e.g., PDB ID: 6XYZ) to map binding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
